

Spectroscopic Data of Matsukaze-lactone: A Technical Guide

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Compound of Interest

Compound Name: Matsukaze-lactone

Cat. No.: B1162303

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The specific experimental spectroscopic data for **Matsukaze-lactone**, originally published in 1964 (Miyazaki, T., & Mihashi, S. Chemical & Pharmaceutical Bulletin, 12(10), 1232-1235), could not be accessed from the available public domain resources for the compilation of this guide. Therefore, the spectroscopic data presented herein is based on predicted values and typical ranges for structurally similar coumarin and lactone compounds. These values are intended for illustrative and comparative purposes. For definitive data, consultation of the primary literature is advised.

Introduction

Matsukaze-lactone is a naturally occurring coumarin derivative isolated from the plant *Boenninghausenia albiflora*. Coumarins are a well-known class of benzopyrone compounds that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and medicinal chemistry sectors. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **Matsukaze-lactone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines generalized experimental protocols for the isolation and spectroscopic analysis of such natural products.

Chemical Structure

- Systematic Name: (pending definitive source)
- Molecular Formula: C₂₀H₁₄O₆
- Molecular Weight: 350.32 g/mol
- Structure: (A 2D chemical structure image of **Matsukaze-lactone** would be placed here in a full report)

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Matsukaze-lactone** based on the analysis of its chemical structure and comparison with known coumarin and lactone compounds.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Proposed Assignment
~7.6 - 7.8	d	~8.5	1H	Aromatic H
~7.2 - 7.5	m	-	4H	Aromatic H
~6.9 - 7.1	m	-	2H	Aromatic H
~6.2 - 6.4	d	~9.5	1H	Olefinic H (H-3)
~7.9 - 8.1	d	~9.5	1H	Olefinic H (H-4)
~5.0 - 5.2	s	-	2H	Methylene H (-O- CH ₂ -O-)
~3.8 - 4.0	s	-	3H	Methoxy H (- OCH ₃)

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ , ppm)	Carbon Type	Proposed Assignment
~160 - 162	C	C=O (Lactone)
~155 - 158	C	Aromatic C-O
~148 - 152	C	Aromatic C-O
~143 - 145	CH	C-4
~130 - 135	C	Aromatic C
~125 - 130	CH	Aromatic CH
~115 - 125	CH	Aromatic CH
~112 - 115	CH	C-3
~100 - 105	CH	Aromatic CH
~101 - 103	CH ₂	-O-CH ₂ -O-
~55 - 60	CH ₃	-OCH ₃

IR Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch
~1750 - 1720	Strong	C=O stretch (α,β -unsaturated lactone)[1]
~1620 - 1580	Medium-Strong	C=C stretch (aromatic and olefinic)
~1270 - 1200	Strong	C-O stretch (aryl ether)[1]
~1100 - 1000	Strong	C-O stretch (lactone)

Mass Spectrometry Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Proposed Fragment
350	High	$[M]^+$
322	Moderate	$[M - CO]^+$
294	Moderate	$[M - 2CO]^+$
(other significant fragments)	Varies	Fragmentation of the core structure

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic characterization of a natural product like **Matsukaze-lactone**.

Isolation of Matsukaze-lactone

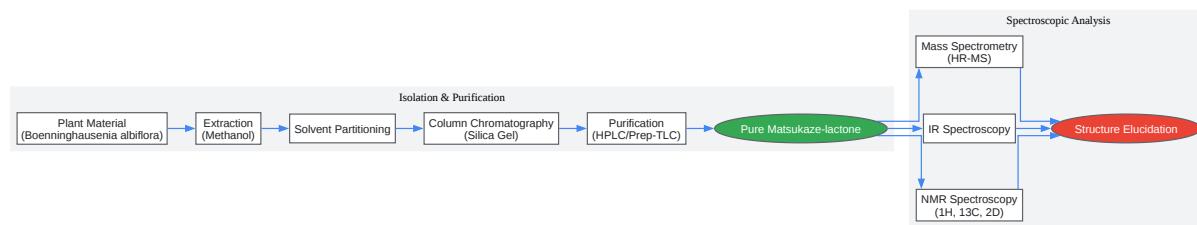
- Plant Material Collection and Preparation: The aerial parts of Boenninghausenia albiflora are collected, air-dried, and ground into a coarse powder.
- Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatographic Separation: The chloroform or ethyl acetate fraction, which is expected to contain coumarins, is subjected to column chromatography over silica gel. The column is eluted with a gradient of hexane and ethyl acetate.
- Purification: Fractions containing **Matsukaze-lactone** are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the

pure compound.

Spectroscopic Analysis

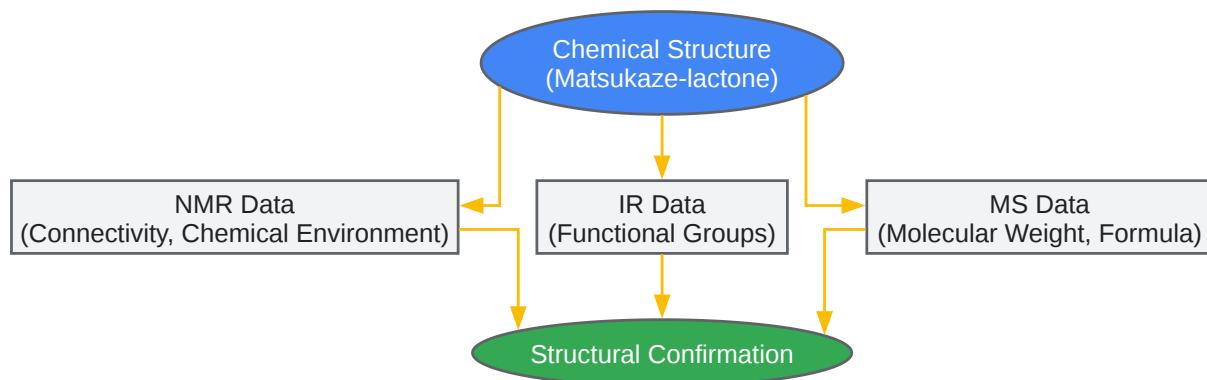
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl_3 or DMSO-d_6) with tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to aid in structure elucidation.
- Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a NaCl plate.
- Mass Spectrometry (MS): High-resolution mass spectra are obtained using an ESI-TOF or a Q-TOF mass spectrometer to determine the exact mass and molecular formula. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern.

Workflow Diagrams



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Caption: General workflow for the isolation and spectroscopic analysis of a natural product.



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Caption: Logical relationship between spectroscopic data and chemical structure determination.

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References

- 1. researchgate.net [researchgate.net]
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